molecular formula C17H24N2O3 B6971182 4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one

4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one

Cat. No.: B6971182
M. Wt: 304.4 g/mol
InChI Key: MJPFBHUHSDHUBE-UHFFFAOYSA-N
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Description

4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a methyloxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the benzoxazine ring. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable aldehyde or ketone under acidic conditions to form the benzoxazine ring. The methyloxane moiety is then introduced through a nucleophilic substitution reaction, where 3-methyloxan-4-ylamine reacts with a suitable alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-[(3-methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-11-21-10-7-14(13)18-8-4-9-19-15-5-2-3-6-16(15)22-12-17(19)20/h2-3,5-6,13-14,18H,4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPFBHUHSDHUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1NCCCN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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